molecular formula C17H25N3O B11817499 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11817499
M. Wt: 287.4 g/mol
InChI Key: XLFLTZWUQPFXCL-UHFFFAOYSA-N
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Description

2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound featuring a piperidine and pyridine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium or nickel to facilitate the formation of the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and catalytic processes are common in industrial settings to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include:

Scientific Research Applications

2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its dual piperidine and pyridine structure, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

2-(4-methyl-6-piperidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C17H25N3O/c1-14-11-17(19-8-4-2-5-9-19)18-12-15(14)16-7-3-6-10-20(16)13-21/h11-13,16H,2-10H2,1H3

InChI Key

XLFLTZWUQPFXCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C=O)N3CCCCC3

Origin of Product

United States

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